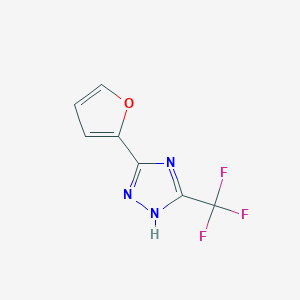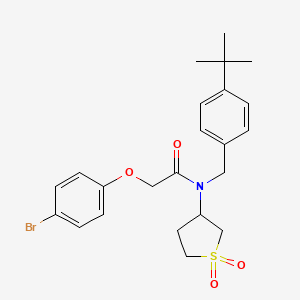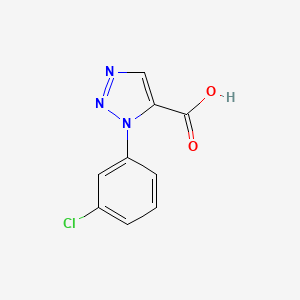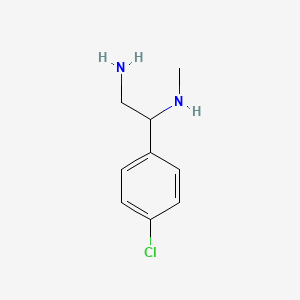
5-(3,5-Dimethyl-piperidine-1-sulfonyl)-2,3-dihydro-1h-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-Dimethyl-piperidine-1-sulfonyl)-2,3-dihydro-1h-indole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with dimethyl groups and a sulfonyl group, attached to a dihydroindole structure. Its unique chemical structure makes it a valuable subject for studies in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethyl-piperidine-1-sulfonyl)-2,3-dihydro-1h-indole typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring is first substituted with dimethyl groups at the 3 and 5 positions. Following this, a sulfonyl group is introduced at the 1 position of the piperidine ring. The final step involves the attachment of the dihydroindole structure to the sulfonyl-substituted piperidine ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3,5-Dimethyl-piperidine-1-sulfonyl)-2,3-dihydro-1h-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The sulfonyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
5-(3,5-Dimethyl-piperidine-1-sulfonyl)-2,3-dihydro-1h-indole has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving sulfonyl-containing compounds.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 5-(3,5-Dimethyl-piperidine-1-sulfonyl)-2,3-dihydro-1h-indole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The sulfonyl group is particularly important for binding to these targets, influencing the compound’s activity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3,5-Dimethyl-piperidine-1-sulfonyl)-phenylamine: This compound features a similar piperidine ring and sulfonyl group but differs in the attached aromatic structure.
3-(3,5-Dimethyl-piperidine-1-sulfonyl)-benzoic acid: Another related compound with a benzoic acid moiety instead of the dihydroindole structure.
Uniqueness
5-(3,5-Dimethyl-piperidine-1-sulfonyl)-2,3-dihydro-1h-indole is unique due to its combination of a piperidine ring, sulfonyl group, and dihydroindole structure. This unique arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C15H22N2O2S |
|---|---|
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
5-(3,5-dimethylpiperidin-1-yl)sulfonyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C15H22N2O2S/c1-11-7-12(2)10-17(9-11)20(18,19)14-3-4-15-13(8-14)5-6-16-15/h3-4,8,11-12,16H,5-7,9-10H2,1-2H3 |
Clé InChI |
ONZZJAHVEBRGRE-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)NCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(Pyridin-2-yl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12125872.png)
![N-[2-methyl-1-(1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)propyl]benzamide](/img/structure/B12125880.png)

![4-phenyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine](/img/structure/B12125903.png)
![3-[(5E)-5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B12125905.png)

![2-[(4,7-Dimethylquinazolin-2-yl)amino]-5-methylpyrimidine-4,6-diol](/img/structure/B12125921.png)
![5-bromo-2-methoxy-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B12125926.png)
![6-(4-Methoxyphenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12125932.png)

![(2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B12125938.png)
![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-ethoxy-4-hydroxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12125949.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide](/img/structure/B12125954.png)
